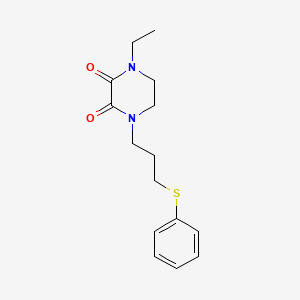
1-Ethyl-4-(3-phenylsulfanylpropyl)piperazine-2,3-dione
概要
説明
1-Ethyl-4-(3-phenylsulfanylpropyl)piperazine-2,3-dione is a complex organic compound featuring a piperazine ring substituted with an ethyl group and a phenylsulfanylpropyl group
準備方法
The synthesis of 1-Ethyl-4-(3-phenylsulfanylpropyl)piperazine-2,3-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reactions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
1-Ethyl-4-(3-phenylsulfanylpropyl)piperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the phenylsulfanyl group can be replaced with other functional groups using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces secondary amines .
科学的研究の応用
1-Ethyl-4-(3-phenylsulfanylpropyl)piperazine-2,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
作用機序
The mechanism of action of 1-Ethyl-4-(3-phenylsulfanylpropyl)piperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in the synthesis of neurotransmitters, leading to altered neuronal signaling .
類似化合物との比較
1-Ethyl-4-(3-phenylsulfanylpropyl)piperazine-2,3-dione can be compared with other similar compounds, such as:
1-Phenylpiperazine: This compound features a phenyl group bound to a piperazine ring and is known for its pharmacological properties.
1-Ethyl-4-(3-furylmethyl)piperazine: Similar in structure but with a furylmethyl group instead of a phenylsulfanylpropyl group, this compound is used in early discovery research.
Ethyl 1-piperazinecarboxylate: This compound has an ethoxycarbonyl group attached to the piperazine ring and is used in various chemical syntheses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-ethyl-4-(3-phenylsulfanylpropyl)piperazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-2-16-10-11-17(15(19)14(16)18)9-6-12-20-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLMRPBEKRSFNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CCCSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(sec-butylamino)sulfonyl]-2-chlorobenzamide](/img/structure/B4453829.png)
![2-{4-[2-(2,3,5-trimethylphenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B4453830.png)
![2-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]ethanol](/img/structure/B4453832.png)
![2-[4-[2-(3-Methylphenoxy)ethyl]piperazin-1-yl]ethanol](/img/structure/B4453835.png)
![1-Ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethyl]piperazine-2,3-dione](/img/structure/B4453847.png)
![1-[2-(2-biphenylyloxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B4453848.png)
![1-[2-(2-Chlorophenoxy)ethyl]-4-ethylpiperazine-2,3-dione](/img/structure/B4453854.png)
![1-[2-(2-chloro-4-methylphenoxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B4453857.png)
![1-Ethyl-4-[2-(3-methylphenoxy)ethyl]piperazine-2,3-dione](/img/structure/B4453870.png)
![3-methyl-1-[2-(2-methylphenoxy)ethyl]piperazine](/img/structure/B4453884.png)
![1-[2-(3-chlorophenoxy)ethyl]-3-methylpiperazine](/img/structure/B4453893.png)
![1-[3-(2-chlorophenoxy)propyl]-4-ethyl-2,3-piperazinedione](/img/structure/B4453898.png)
![3-methyl-1-[3-(4-methylphenoxy)propyl]piperazine](/img/structure/B4453911.png)
![3-fluoro-4-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4453917.png)
